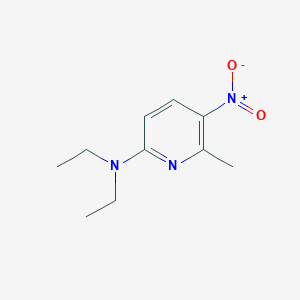

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

Descripción general

Descripción

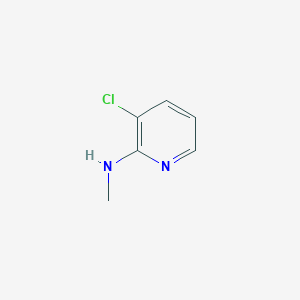

“N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine” is a chemical compound with the CAS Number: 28489-43-2. It has a molecular weight of 209.25 and its linear formula is C10H15N3O2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H15N3O2 . For a detailed 3D structure, specialized software or databases can be used to visualize the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 and CYP2C19. Its water solubility is 0.526 mg/ml .Aplicaciones Científicas De Investigación

Synthesis of Aminomethylenebisphosphonates

Aminomethylenebisphosphonates are compounds with a wide range of applications, including potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. A three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, followed by acid hydrolysis, provides N-substituted aminomethylenebisphosphonic acids. The use of p-nitroaniline in this process helped to elucidate the reaction mechanism, offering insights into the synthesis of complex compounds like N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (Dabrowska et al., 2009).

Organic Crystal Synthesis

This compound serves as an intermediate in the synthesis of organic materials and pharmaceuticals. A novel synthesis process involving the nitration of 2-diethylamino 5-methyl pyridine with H2SO4/HNO3 has been developed, which is more economical and environmentally friendly compared to traditional methods. This process emphasizes the compound's role in producing high-quality organic crystals (Wang, 2021).

Catalytic Applications

The compound has been utilized in the synthesis of nickel complexes for the oligomerization of ethylene. These complexes demonstrate the potential of this compound derivatives in catalyzing significant industrial chemical reactions, highlighting its importance in the development of new catalysts (Kermagoret & Braunstein, 2008).

Synthesis of Azapyridinomacrocycles

Selective protection and alkylation techniques involving primary amine moieties of diethylenetriamine have led to the creation of functionalized azamacrocycles. These compounds, derived from reactions with 2,6-bis(bromomethyl)pyridine, are essential in the development of new macrocyclic compounds with potential applications in various fields of chemistry and biology (Siaugue et al., 2001).

Development of Novel Heterocyclic Compounds

The synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives through a five-component cascade reaction demonstrates the compound's utility in creating N-fused heterocyclic compounds. This process involves multiple steps including N,N-acetal formation, Knoevenagel condensation, and Michael reaction, showcasing the compound's role in advancing organic synthesis methodologies (Hosseini & Bayat, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-diethyl-6-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-4-12(5-2)10-7-6-9(13(14)15)8(3)11-10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYAEVLXLIHNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596456 | |

| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-43-2 | |

| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

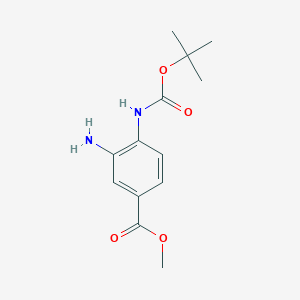

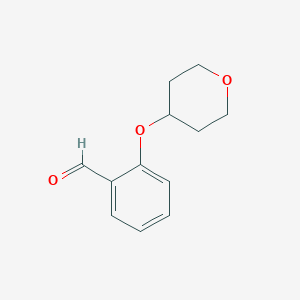

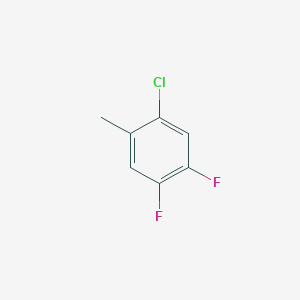

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)